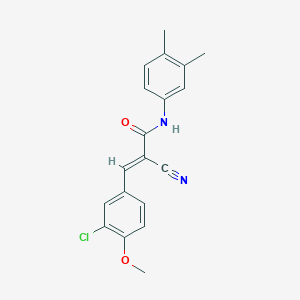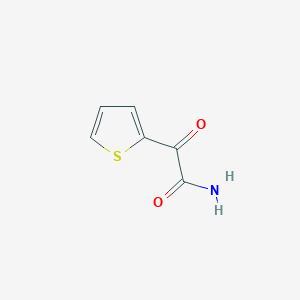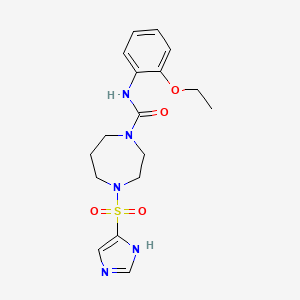
N-(4-bromophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as BPTP and is a piperazine derivative. The chemical structure of BPTP is shown below:
Scientific Research Applications
Antiviral and Antimicrobial Activities
A study by Reddy et al. (2013) explored the synthesis of new carbothioamide derivatives with potential biological interest. The study revealed that certain compounds exhibited promising antiviral and potent antimicrobial activities.
Synthesis and Antimicrobial Evaluation
Babu et al. (2015) synthesized novel N-aryl carbothioamide derivatives and evaluated their antimicrobial activity. The compounds showed potential antimicrobial activity against various bacterial and fungal strains.
Intermediate in Biologically Active Compounds
Wang et al. (2016) focused on the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in the production of biologically active compounds like febuxostat. The study established a rapid synthetic method and optimized it for higher yield (Wang et al., 2016).
Antimicrobial and Hypoglycemic Activities
Al-Abdullah et al. (2015) investigated the antimicrobial and hypoglycemic activities of novel N-(1-Adamantyl)carbothioamide derivatives. Some compounds showed potent antibacterial activity, and one compound notably reduced serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).
Antimycobacterial Activity
Jallapally et al. (2014) designed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids. The compounds demonstrated potent antitubercular agents, showing effectiveness against Mycobacterium tuberculosis (Jallapally et al., 2014).
Radiochemistry and PET Imaging
Plenevaux et al. (2000) conducted research on [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, a new antagonist for studying serotonergic neurotransmission with positron emission tomography (PET).
Synthesis and Cardiotonic Agents
Nate et al. (1987) examined the structure-activity relationships of certain carbothioamides as new cardiotonic agents, focusing on the modification of the phenylpiperazino moiety. Their findings contributed to the understanding of the structural requirements for cardiotonic activity (Nate et al., 1987).
properties
IUPAC Name |
N-(4-bromophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS2/c1-24-17-8-2-14(3-9-17)18(25)22-10-12-23(13-11-22)19(26)21-16-6-4-15(20)5-7-16/h2-9H,10-13H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPODIADRSEMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)
![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)

![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)



![methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2361475.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)



![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)